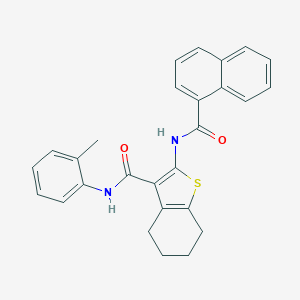![molecular formula C30H38N4O5S B379070 ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE](/img/structure/B379070.png)
ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thienopyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in visible light systems.
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Used as a photoinitiator in polymerization reactions.
Uniqueness
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its thienopyridine core, which imparts specific biological activities not commonly found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C30H38N4O5S |
|---|---|
Poids moléculaire |
566.7g/mol |
Nom IUPAC |
ethyl 2-[[4-(diethylamino)phenyl]methylamino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C30H38N4O5S/c1-6-33(7-2)21-11-9-20(10-12-21)18-31-29-27(23-15-16-34(19-26(23)40-29)30(36)39-8-3)28(35)32-24-17-22(37-4)13-14-25(24)38-5/h9-14,17,31H,6-8,15-16,18-19H2,1-5H3,(H,32,35) |
Clé InChI |
NOXZQCALWUEYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B378987.png)

![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-OXO-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B378990.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B378992.png)
![5-cyano-4-(2-fluorophenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B378993.png)
![Allyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B378994.png)
![2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B378995.png)
![Methyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B378997.png)
![Allyl 5-cyano-4-(2-furyl)-2-methyl-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B378998.png)
![Allyl 6-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379000.png)
![N-(4-methylphenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B379001.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetamide](/img/structure/B379002.png)
![6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379004.png)
![2,3-Bis(acetyloxy)-1-[1-(acetyloxy)-2-(cycloheptylamino)-2-oxoethyl]-4-(cycloheptylamino)-4-oxobutyl acetate](/img/structure/B379007.png)
